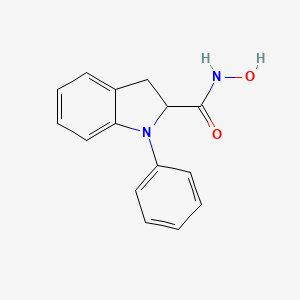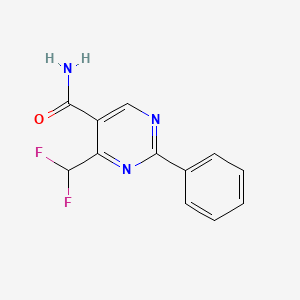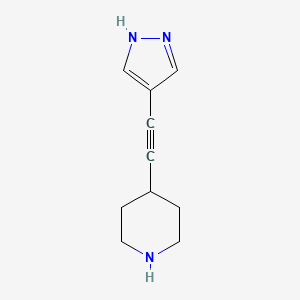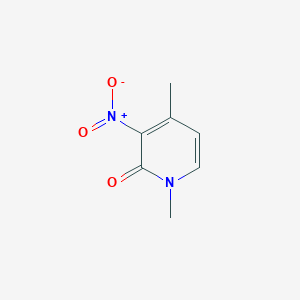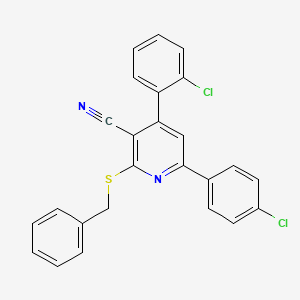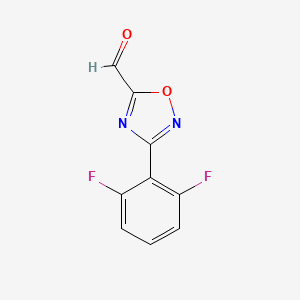![molecular formula C13H19N3O B15055677 6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is a bicyclic compound that belongs to the class of pyridopyridazines This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a tetrahydropyrido[2,3-d]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor containing a pyridine and a hydrazine moiety under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one include:
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones: These compounds are also structurally related and have shown potential as anti-cancer agents.
Uniqueness
The uniqueness of this compound lies in its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C13H19N3O/c17-13-11-7-4-8-14-12(11)9-15-16(13)10-5-2-1-3-6-10/h9-10,14H,1-8H2 |
InChI Key |
XTRVFMIPDLGCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C=N2)NCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


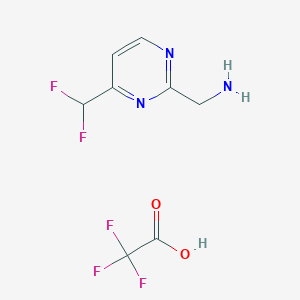
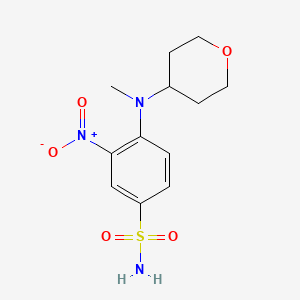
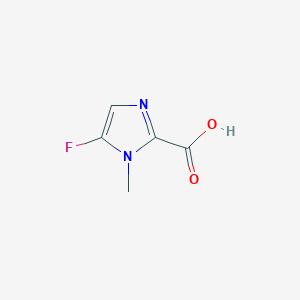
![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
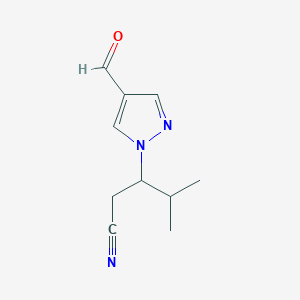

![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
